5-Ethyl-2,3-dimethyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62184-01-4 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

5-ethyl-2,3-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-8-12(7-2)9-11(5)10(3)4/h10-12H,6-9H2,1-5H3 |

InChI Key |

NPUNZBBVZZNRNS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)CC(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Ethyl-2,3-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,3-dimethyloctane is a branched-chain alkane with the molecular formula C12H26.[1] As a member of the saturated hydrocarbon family, its chemical behavior is characterized by low reactivity, a consequence of the stability of its C-C and C-H single bonds. This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound, alongside standardized experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields where the physicochemical properties of aliphatic hydrocarbons are of interest.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly accessible literature, its properties can be reliably predicted based on the established principles of organic chemistry and data from analogous branched alkanes. The following table summarizes these key computed and estimated properties.

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Number | 62184-01-4 | PubChem[1] |

| Predicted Boiling Point | ~190-210 °C | General Alkane Properties[2][3][4][5] |

| Predicted Melting Point | - | - |

| Predicted Density | ~0.75-0.78 g/cm³ | General Alkane Properties[6][7] |

| Predicted Solubility in Water | Very low (hydrophobic) | General Alkane Properties |

| Predicted Solubility in Organic Solvents | High in non-polar solvents (e.g., hexane, ether) | General Alkane Properties |

| Predicted XLogP3 | 5.8 | PubChem[1] |

Note: Predicted values are based on trends observed for isomeric and homologous alkanes. Experimental determination is recommended for precise values.

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. The following are standard experimental protocols for key properties.

Boiling Point Determination (Micro-method)

The boiling point of a small sample of a liquid can be determined using a Thiele tube apparatus.

Methodology:

-

A small sample (0.5-1.0 mL) of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

As the temperature increases, a stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

Methodology (Pycnometer):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with distilled water, and its mass is measured to determine the volume of the pycnometer.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The mass of the pycnometer containing the sample is measured.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Solubility Determination

The solubility of this compound in various solvents can be determined by visual observation or spectroscopic methods.

Methodology (Visual):

-

A known volume of the solvent (e.g., water, ethanol, hexane) is placed in a test tube.

-

Small, measured amounts of this compound are added incrementally with vigorous shaking.

-

The point at which the solution becomes saturated (i.e., no more solute dissolves, and a separate phase may appear) is noted to estimate the solubility.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically non-equivalent protons. Signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups would appear in the upfield region (typically 0.8-1.7 ppm), characteristic of alkanes. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts would fall within the typical range for sp³-hybridized carbons in alkanes (approximately 10-60 ppm). Online prediction tools can provide more specific estimated chemical shifts.[8][9][10][11]

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained by electron ionization (EI), would exhibit a molecular ion peak (M⁺) at m/z 170. However, for branched alkanes, the molecular ion peak is often weak or absent. The fragmentation pattern would be dominated by cleavage at the branching points to form stable secondary and tertiary carbocations.

Synthesis and Reactivity

Synthesis

The synthesis of a specific branched alkane like this compound can be challenging. General approaches for the synthesis of tri-substituted alkanes often involve the coupling of smaller alkyl fragments.[12][13][14][15][16] For example, a plausible, though not confirmed, synthetic route could involve the reaction of an appropriate Grignard reagent with an alkyl halide or the reduction of a corresponding alkene or alcohol.

Reactivity

As a saturated alkane, this compound is generally unreactive under normal conditions. It does not react with most acids, bases, oxidizing agents, or reducing agents. Its primary reactions are:

-

Combustion: In the presence of excess oxygen, it will burn to produce carbon dioxide and water.

-

Free-Radical Halogenation: Under UV light or at high temperatures, it can react with halogens (e.g., Cl₂, Br₂) in a free-radical substitution reaction to form a mixture of halogenated alkanes.

Biological Activity and Toxicological Profile

Biological Activity

There is no specific information available on the biological activity of this compound. In general, simple branched alkanes are not known for significant pharmacological activity.[17] However, their lipophilic nature can influence the absorption and distribution of other drug molecules. Some studies have investigated the antioxidant and antibacterial potential of mixtures of alkanes extracted from natural sources.[18]

Toxicological Profile

The toxicological data for this compound is not specifically documented. However, for C12 isoalkanes in general, the acute oral, dermal, and inhalation toxicity is considered to be low.[19][20] They may cause mild skin and eye irritation with repeated exposure. A key concern with liquid hydrocarbons of this size is the risk of aspiration if swallowed, which can lead to chemical pneumonitis.

Logical Relationships of Chemical Properties

The following diagram illustrates the interconnectedness of the structural features of this compound with its resulting chemical and physical properties.

References

- 1. This compound | C12H26 | CID 53428960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tutorchase.com [tutorchase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. google.com [google.com]

- 5. quora.com [quora.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Visualizer loader [nmrdb.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. redalyc.org [redalyc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 17. Pharmacological activities of branched-chain amino acids: specificity of tissue and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. echemi.com [echemi.com]

- 20. Alkanes, C9-12-iso- - Hazardous Agents | Haz-Map [haz-map.com]

A Technical Guide to the Physicochemical Properties of 5-Ethyl-2,3-dimethyloctane

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the branched alkane 5-Ethyl-2,3-dimethyloctane. It includes a summary of its key properties, detailed experimental protocols for their determination, and a workflow for its analytical characterization. This document is intended to serve as a foundational resource for professionals working with this and structurally similar molecules.

Core Physicochemical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1] As a branched alkane, its physical properties are influenced by its molecular structure, which affects intermolecular van der Waals forces. The quantitative properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62184-01-4 | PubChem[1] |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Monoisotopic Mass | 170.203450829 Da | PubChem[1] |

| XLogP3 | 5.8 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is critical for the application and study of any chemical compound. The following section details standard experimental methodologies applicable to this compound.

The boiling point is a fundamental physical property used for identification and purity assessment.[3][4] The Thiele tube method is a convenient technique for determining the boiling point of small liquid samples.[5]

Protocol:

-

Sample Preparation: A small glass vial (e.g., a Durham tube) is filled approximately half-full with the this compound sample (less than 0.5 mL required).[5]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted (open end down) and placed inside the sample vial.[5]

-

Apparatus Assembly: The vial is attached to a thermometer using a rubber band, ensuring the bottom of the vial is aligned with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[5]

-

Heating: The side arm of the Thiele tube is gently and continuously heated with a microburner.[5] This design ensures uniform heating of the oil via convection.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit. Upon reaching the sample's boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, and a vigorous stream of bubbles will emerge from the capillary tube.[3]

-

Boiling Point Reading: The heat source is removed once a steady stream of bubbles is observed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4]

-

Pressure Correction: The atmospheric pressure should be recorded, as boiling points are pressure-dependent.

Density is a crucial parameter for many engineering and research applications.[6][7] For a liquid hydrocarbon like this compound, density can be accurately measured using a pycnometer or a digital density meter.

Protocol (using a Pycnometer):

-

Pycnometer Preparation: A pycnometer (a glass flask with a precise, known volume) is thoroughly cleaned, dried, and weighed empty (m_pyc).

-

Sample Filling: The pycnometer is filled with the this compound sample. Care is taken to avoid air bubbles. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing: The filled pycnometer is weighed to determine the mass of the pycnometer plus the sample (m_total).

-

Temperature Control: The measurement should be performed at a constant, known temperature, as density is temperature-dependent.[8] A water bath is typically used to maintain a stable temperature.

-

Calibration: The procedure is repeated with a reference substance of known density at the same temperature (e.g., deionized water) to accurately determine the pycnometer's volume if it is not certified.

-

Calculation: The mass of the sample is calculated (m_sample = m_total - m_pyc). The density (ρ) is then determined by dividing the mass of the sample by the known volume of the pycnometer (V_pyc): ρ = m_sample / V_pyc.

GC-MS is a powerful analytical technique for separating, identifying, and quantifying components of a mixture. For a branched alkane, it is essential for confirming identity and assessing purity.[9][10]

Protocol:

-

Sample Preparation: The this compound sample is dissolved in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., ~1 mg/mL).

-

GC Column Selection: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), is typically used for separating alkanes.[9][10] These columns separate compounds primarily based on their boiling points and intermolecular interactions.[9]

-

Injection: A small volume of the prepared sample (typically 1 µL) is injected into the GC inlet, which is heated to vaporize the sample. A splitless injection may be used for trace analysis, while a split injection is common for higher concentrations.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium or hydrogen) through the capillary column.[10][11] The GC oven temperature is programmed to ramp from a low initial temperature to a high final temperature (e.g., starting at 80°C and ramping at 4°C/min to 300°C) to elute compounds in order of increasing boiling point.[10]

-

Mass Spectrometry Detection: As compounds elute from the column, they enter the mass spectrometer's ion source. They are ionized (typically by electron impact at 70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio.[10]

-

Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The mass spectrum of the peak corresponding to this compound can be compared to a library (e.g., NIST) for positive identification. The peak's area can be used for quantification.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a branched alkane such as this compound.

References

- 1. This compound | C12H26 | CID 53428960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 62183-55-5,3-Ethyl-2,7-dimethyloctane | lookchem [lookchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. onepetro.org [onepetro.org]

- 7. onepetro.org [onepetro.org]

- 8. ucalgary.ca [ucalgary.ca]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Ethyl-2,3-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 5-Ethyl-2,3-dimethyloctane, a branched alkane with significant structural complexity. Due to the presence of multiple stereocenters and rotational bonds, this molecule can adopt a multitude of conformations that influence its physicochemical properties. This document outlines the fundamental structural features, details the stereoisomeric possibilities, and presents a thorough conformational analysis based on established computational chemistry protocols. Detailed methodologies for both computational analysis and experimental characterization using Nuclear Magnetic Resonance (NMR) spectroscopy are provided. All quantitative data are summarized in structured tables, and key conceptual workflows are visualized using the DOT language for clarity.

Molecular Structure and Stereoisomerism

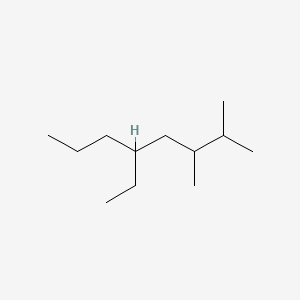

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1] Its systematic IUPAC name precisely describes its structure: an eight-carbon chain (octane) with a methyl group at position 2, another methyl group at position 3, and an ethyl group at position 5.[1]

The connectivity of the atoms can be unambiguously represented by its SMILES (Simplified Molecular-Input Line-Entry System) notation: CCCC(CC)CC(C)C(C)C.[1]

Table 1: Molecular Identifiers and Properties

| Identifier/Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₂₆[1] |

| SMILES | CCCC(CC)CC(C)C(C)C[1] |

| Molecular Weight | 170.34 g/mol |

| CAS Number | 62184-01-4[1] |

Stereoisomerism

This compound possesses three chiral centers at carbons C2, C3, and C5. The presence of these stereocenters gives rise to 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. The specific stereochemistry (R/S configuration) at each chiral center will dictate the molecule's three-dimensional arrangement and can influence its biological activity and physical properties. A full analysis of all diastereomers is beyond the scope of this guide; the following conformational analysis will focus on a single, representative diastereomer, (2R, 3R, 5R)-5-Ethyl-2,3-dimethyloctane, to illustrate the conformational complexity.

Conformational Analysis

The intricate conformational landscape of this compound arises from the rotation around its numerous carbon-carbon single bonds. The steric hindrance between the bulky alkyl substituents plays a crucial role in determining the relative energies of the different conformers. The most stable conformations will seek to minimize these steric clashes by adopting staggered arrangements, particularly anti-periplanar conformations where the largest groups are positioned 180° apart.

Key Rotational Bonds

The conformational flexibility of this compound is primarily governed by the rotation around the C2-C3, C3-C4, C4-C5, and C5-C6 bonds. Each of these rotations will have a unique energy profile due to the nature and size of the substituents on the adjacent carbon atoms.

Computational Workflow for Conformational Analysis

Due to the complexity of this molecule, a computational approach is the most feasible method for a detailed conformational analysis. The following workflow outlines a robust procedure for identifying the stable conformers and determining their relative energies.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-2,3-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the branched alkane, 5-Ethyl-2,3-dimethyloctane. This document details a plausible synthetic pathway, including detailed experimental protocols, and outlines the expected analytical characterization of the target molecule. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C12H26. As a branched alkane, its physical and chemical properties are of interest in various fields, including fuel science, materials science, and as a non-polar solvent or standard in analytical chemistry. This guide outlines a robust synthetic approach and the expected characterization data for this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are computed and sourced from the PubChem database.[1]

| Property | Value |

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 62184-01-4 |

| Predicted XLogP3 | 5.8 |

| Predicted Boiling Point | 195-196 °C (Estimated) |

| Predicted Density | ~0.76 g/cm³ (Estimated) |

Synthesis Pathway

A plausible and efficient synthesis of this compound can be achieved through a three-step process, beginning with a Grignard reaction to construct the carbon skeleton, followed by dehydration of the resulting tertiary alcohol, and concluding with catalytic hydrogenation of the alkene intermediate.

Detailed Experimental Protocols

This procedure details the formation of the tertiary alcohol intermediate through the reaction of a ketone with a Grignard reagent.

Materials:

-

3,4-Dimethylhexan-2-one

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reagent formation. Maintain a gentle reflux.

-

After the magnesium has been consumed, cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of 3,4-dimethylhexan-2-one in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude 5-Ethyl-2,3-dimethyloctan-5-ol.

The tertiary alcohol is dehydrated to form a mixture of isomeric alkenes. Reaction with phosphorus pentachloride is a suitable method for this transformation.[2][3][4]

Materials:

-

Crude 5-Ethyl-2,3-dimethyloctan-5-ol

-

Phosphorus pentachloride (PCl5)

-

Anhydrous diethyl ether

-

Ice-cold water

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the crude 5-Ethyl-2,3-dimethyloctan-5-ol in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus pentachloride in small portions with vigorous stirring. Control the addition rate to maintain the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it sequentially with ice-cold water and saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene mixture.

The final step involves the saturation of the carbon-carbon double bond of the alkene mixture to yield the target alkane.[5][6][7][8][9]

Materials:

-

Crude 5-Ethyl-2,3-dimethyloctene mixture

-

Ethanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

Procedure:

-

Dissolve the crude alkene mixture in ethanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by fractional distillation.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These are estimated based on the analysis of similar branched alkanes.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.8-0.9 | m | 15H | -CH3 groups |

| ~ 1.1-1.4 | m | 10H | -CH2- and -CH- groups |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Carbon Type |

| ~ 10-25 | -CH3 |

| ~ 25-45 | -CH2- and -CH- |

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H and C-C bond vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-2960 | Strong | C-H stretching |

| 1450-1470 | Medium | -CH2- bending (scissoring) |

| 1375-1385 | Medium | -CH3 bending (symmetric) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns for branched alkanes.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular ion) |

| 141 | [M - C2H5]⁺ |

| 127 | [M - C3H7]⁺ |

| 99 | [M - C5H11]⁺ |

| 85, 71, 57, 43 | Characteristic alkane fragments |

Conclusion

This technical guide has outlined a detailed and plausible approach for the synthesis and characterization of this compound. The proposed three-step synthesis, involving a Grignard reaction, dehydration, and catalytic hydrogenation, is a robust method for obtaining the target branched alkane. The predicted characterization data provides a benchmark for the analytical confirmation of the synthesized product. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex hydrocarbons.

References

- 1. This compound | C12H26 | CID 53428960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. organic chemistry - Reaction of alcohols with PCl5 and PCl3 - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Hydrogenation of Alkenes | Definition, Mechanism & Examples - Lesson | Study.com [study.com]

- 6. jove.com [jove.com]

- 7. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Spectroscopic Analysis of 5-Ethyl-2,3-dimethyloctane

This guide provides a detailed overview of the expected spectroscopic data for 5-Ethyl-2,3-dimethyloctane, catering to researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and includes a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the absence of readily available experimental spectra for this compound, this section presents predicted data based on the compound's structure and established principles of spectroscopy for branched alkanes.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a complex pattern of overlapping signals in the upfield region (typically 0.7-1.5 ppm), which is characteristic of alkanes. The chemical shifts are influenced by the degree of substitution of the carbon atom to which the protons are attached.

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Primary (CH₃) | 0.8 - 1.0 | Triplet (t), Doublet (d) | 15H |

| Secondary (CH₂) | 1.2 - 1.4 | Multiplet (m) | 6H |

| Tertiary (CH) | 1.4 - 1.7 | Multiplet (m) | 5H |

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum will display distinct signals for each chemically non-equivalent carbon atom. The chemical shifts for alkanes typically fall within the 10-60 ppm range.

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Primary (CH₃) | 10 - 20 |

| Secondary (CH₂) | 20 - 40 |

| Tertiary (CH) | 30 - 50 |

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is primarily characterized by C-H stretching and bending vibrations.[1]

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | 2850 - 3000 | Strong |

| C-H Bend (Scissoring) | 1450 - 1470 | Medium |

| C-H Rock (Methyl) | 1350 - 1370 | Medium |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound (molar mass: 170.33 g/mol ) is expected to yield a molecular ion peak (M⁺) at m/z 170, although it may be weak due to the highly branched nature of the alkane, which promotes fragmentation.[2][3] Fragmentation of branched alkanes is dominated by cleavage at the branching points to form more stable carbocations.[4][5]

| m/z Value | Predicted Fragment | Significance |

| 170 | [C₁₂H₂₆]⁺ | Molecular Ion (M⁺) |

| 141 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 127 | [M - C₃H₇]⁺ | Loss of a propyl group |

| 99 | [M - C₅H₁₁]⁺ | Loss of a pentyl group |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[6]

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[6]

-

The sample should be filtered through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.[8]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Fourier Transform Infrared (FT-IR) spectroscopy.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a drop of liquid this compound onto a salt plate (e.g., NaCl or KBr).[9]

-

Place a second salt plate on top to create a thin liquid film.

-

-

Instrument Setup:

-

Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.

-

Ensure the instrument is set to scan the mid-IR range (typically 4000 to 400 cm⁻¹).[10]

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty salt plates.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol) and dry them after the measurement.[9]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Electron Ionization Mass Spectrometry (EI-MS).

Methodology:

-

Sample Introduction:

-

Inject a small amount of the volatile liquid sample into the mass spectrometer, where it is vaporized upon entry into the high-vacuum system.[11]

-

-

Ionization:

-

Mass Analysis:

-

The molecular ions and any fragment ions produced are accelerated by an electric field into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A diagram illustrating the general workflow of spectroscopic analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. GCMS Section 6.9.2 [people.whitman.edu]

- 3. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 4. benchchem.com [benchchem.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on 5-Ethyl-2,3-dimethyloctane (CAS Number: 62184-01-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 5-Ethyl-2,3-dimethyloctane. It is important to note that publicly accessible, peer-reviewed experimental data specifically for this compound is limited. The experimental protocols described herein are generalized methods for the synthesis and analysis of structurally similar highly branched alkanes and may require optimization for this specific molecule.

Core Compound Information

This compound is a saturated, branched-chain alkane with the molecular formula C12H26. As a member of the dodecane (B42187) isomer family, its physicochemical properties are dictated by its specific arrangement of carbon atoms. Understanding these properties is crucial for its potential application in various research and development contexts.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound, primarily sourced from the PubChem database. These values are predicted based on its structure and can serve as a valuable baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem |

| Molecular Weight | 170.33 g/mol | PubChem |

| CAS Number | 62184-01-4 | PubChem |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | CCCC(CC)CC(C)C(C)C | PubChem |

| InChI Key | NPUNZBBVZZNRNS-UHFFFAOYSA-N | PubChem |

| XLogP3-AA (Lipophilicity) | 5.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Exact Mass | 170.203450829 | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

Experimental Protocols

Due to the absence of specific published experimental procedures for this compound, this section provides detailed, generalized methodologies for the synthesis and characterization of highly branched alkanes. These protocols are based on established organic chemistry principles and techniques reported in the literature for analogous compounds.

Synthesis of Highly Branched Alkanes: A Generalized Approach

The synthesis of a specific, highly branched alkane like this compound typically involves the construction of the carbon skeleton through C-C bond formation, followed by the removal of any functional groups. A common strategy involves Grignard reactions or other organometallic coupling methods.

Objective: To synthesize a highly branched alkane via a Grignard reaction followed by dehydration and hydrogenation.

Materials:

-

Appropriate alkyl halides (e.g., for the specific backbone and branches)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

A suitable ketone or aldehyde

-

Dilute acid (e.g., H2SO4 or HCl) for workup

-

Dehydrating agent (e.g., iodine, concentrated sulfuric acid, or an alumina (B75360) column at high temperature)

-

Hydrogen gas (H2)

-

Palladium on carbon (Pd/C) catalyst

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

Methodology:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of the primary or secondary alkyl halide in anhydrous ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

Reflux the mixture until the magnesium is consumed to yield the Grignard reagent.

-

-

Carbon Skeleton Formation:

-

Cool the Grignard reagent to 0 °C.

-

Slowly add a solution of the appropriate ketone or aldehyde (to form the desired tertiary or secondary alcohol intermediate) in anhydrous ether or THF.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.

-

-

Workup and Purification of the Alcohol Intermediate:

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting alcohol by column chromatography on silica (B1680970) gel.

-

-

Dehydration of the Alcohol:

-

Heat the purified alcohol with a catalytic amount of iodine or a strong acid to induce elimination and form a mixture of alkenes.

-

Alternatively, pass a solution of the alcohol over activated alumina at high temperature.

-

Collect the resulting alkene mixture.

-

-

Hydrogenation of the Alkene:

-

Dissolve the alkene in a suitable solvent like ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of Pd/C.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (disappearance of the starting material by TLC or Gas Chromatography).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude alkane.

-

-

Final Purification:

-

Purify the final alkane product by column chromatography on silica gel using a non-polar eluent such as hexane.

-

Characterization of Branched Alkanes

Objective: To confirm the identity and purity of the synthesized branched alkane.

Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Protocol: Dissolve a small sample of the purified product in a volatile solvent (e.g., hexane). Inject an aliquot into a GC-MS system equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms). Use a temperature program that allows for the separation of C12 isomers.

-

Data Analysis: The gas chromatogram will indicate the purity of the sample, with a single peak expected for a pure compound. The mass spectrum of the peak will show the molecular ion (m/z = 170 for C12H26) and a characteristic fragmentation pattern for a branched alkane, which can be compared to library spectra or predicted fragmentation patterns to confirm the structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl3). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For complex structures, 2D NMR experiments like COSY and HSQC may be necessary to assign all proton and carbon signals.

-

Data Analysis: The ¹H NMR spectrum will show complex multiplets in the aliphatic region (typically 0.8-1.5 ppm). The integration of the signals should correspond to the number of protons in different chemical environments. The ¹³C NMR spectrum will show a specific number of signals corresponding to the number of non-equivalent carbon atoms in the molecule, providing key information about its symmetry and branching.

-

Visualizations

Logical Relationship of Available Information

The following diagram illustrates the current state of knowledge for this compound, highlighting the reliance on computed data and generalized experimental methods due to the lack of specific studies.

Caption: Information Flow for this compound.

Generalized Synthetic Workflow

This diagram outlines the general multi-step synthesis for a highly branched alkane as described in the experimental protocol.

Caption: Generalized Synthesis of a Branched Alkane.

Characterization Workflow

The following diagram illustrates a typical workflow for the structural confirmation and purity analysis of a synthesized branched alkane.

Caption: Analytical Workflow for Branched Alkanes.

Relevance in Drug Development and Research

While there is no specific information linking this compound to any signaling pathways or drug development programs, branched alkanes, in general, are of interest in medicinal chemistry. The incorporation of branched alkyl chains can influence a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets. The high lipophilicity (XLogP3-AA of 5.8) of this compound suggests it would readily partition into non-polar environments. In the context of drug design, such moieties can be used to modulate the pharmacokinetic properties of a lead compound. However, without specific biological data, its role remains theoretical.

Conclusion

This compound is a structurally defined but functionally uncharacterized branched alkane. The information available is primarily computational. This guide provides a framework for researchers by summarizing the known properties and presenting robust, generalized protocols for its potential synthesis and characterization. Any future research on this compound would first require its successful synthesis and purification, followed by detailed spectroscopic and biological evaluation to uncover its potential applications.

An In-depth Technical Guide to the Isomers and Stereoisomers of 5-Ethyl-2,3-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and stereoisomers of 5-Ethyl-2,3-dimethyloctane, a saturated acyclic alkane with the molecular formula C12H26. Understanding the isomeric landscape of such molecules is crucial in various fields, including organic synthesis, materials science, and drug discovery, where specific spatial arrangements of atoms can dictate molecular properties and biological activity.

Stereoisomerism in this compound

The stereochemical complexity of this compound arises from the presence of chiral centers, which are carbon atoms bonded to four different substituent groups. A thorough analysis of its structure reveals the existence of three such centers.

Identification of Chiral Centers

To identify the chiral centers, we first draw the structure of this compound:

The chiral centers are located at the following carbon atoms:

-

Carbon-2: Bonded to a hydrogen atom, a methyl group (C1), another methyl group, and the rest of the carbon chain.

-

Carbon-3: Bonded to a hydrogen atom, a methyl group, the C2-methyl group, and the rest of the carbon chain.

-

Carbon-5: Bonded to a hydrogen atom, an ethyl group, a propyl group, and the rest of the carbon chain.

Number of Possible Stereoisomers

The total number of possible stereoisomers can be calculated using the 2^n formula, where 'n' is the number of chiral centers. For this compound, with three chiral centers, the theoretical maximum number of stereoisomers is:

2^3 = 8

These eight stereoisomers exist as four pairs of enantiomers.

Constitutional Isomers of Dodecane (B42187) (C12H26)

Beyond stereoisomerism, which deals with the spatial arrangement of atoms in a molecule with the same connectivity, constitutional isomerism involves molecules with the same molecular formula but different atomic connectivity. The molecular formula for this compound is C12H26, which corresponds to the alkane dodecane. Dodecane has a vast number of constitutional isomers, with 355 distinct structural arrangements possible.[1][2] This high degree of isomerism presents significant challenges in the separation and identification of individual compounds within a mixture.

A representative list of some constitutional isomers of dodecane is provided in the table below.

| Isomer Name | Boiling Point (°C) |

| n-Dodecane | 216.3 |

| 2-Methylundecane | 210 |

| 3-Methylundecane | 209 |

| 2,2-Dimethyldecane | 205 |

| 3,3-Dimethyldecane | 208 |

| This compound | Not available |

Experimental Protocols for Isomer Separation and Identification

The separation and identification of closely related isomers of alkanes like this compound require sophisticated analytical techniques.

Gas Chromatography (GC) for Isomer Separation

Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The separation of alkane isomers is typically achieved using high-resolution capillary columns.

Experimental Protocol: Capillary Gas Chromatography of Alkane Isomers

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a high-resolution capillary column (e.g., 50 m length, 0.25 mm internal diameter, coated with a non-polar stationary phase like dimethylpolysiloxane).

-

Sample Preparation: The sample containing the mixture of C12H26 isomers is dissolved in a volatile solvent (e.g., hexane (B92381) or pentane) to an appropriate concentration (typically in the ppm range).

-

Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the heated injection port of the GC. A split injection mode is often used to prevent column overloading.

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 50 °C held for 5 minutes, followed by a temperature ramp of 5 °C/min to 250 °C, and a final hold at 250 °C for 10 minutes. This program allows for the separation of isomers with a wide range of boiling points.

-

Detector Temperature: 300 °C

-

-

Data Analysis: The retention time of each peak in the chromatogram is used to identify the individual isomers by comparing them to the retention times of known standards. The peak area provides quantitative information about the relative abundance of each isomer in the mixture.

The choice of stationary phase is critical for resolving closely related isomers.[3][4] For complex mixtures, multidimensional gas chromatography (GCxGC) can provide enhanced separation by using two columns with different stationary phases.

Spectroscopic Techniques for Isomer Identification

Once separated, spectroscopic methods are employed to confirm the identity of each isomer.

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules, including the differentiation of isomers.[5][6][7]

Experimental Protocol: ¹H and ¹³C NMR of Alkane Isomers

-

Sample Preparation: A few milligrams of the purified isomer are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.

-

Data Acquisition:

-

¹H NMR: Standard proton NMR spectra are acquired. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide information about the electronic environment and connectivity of the hydrogen atoms.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to determine the number of unique carbon environments in the molecule. The chemical shift of each carbon signal is indicative of its bonding environment.

-

2D NMR: For complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the complete connectivity of the molecule.[5]

-

-

Data Analysis: The obtained spectra are analyzed to deduce the precise structure of the isomer. For instance, the number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, which can help distinguish between constitutional isomers. The splitting patterns in the ¹H NMR spectrum reveal the number of neighboring protons, aiding in the assignment of specific protons to their positions in the molecule.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to identify isomers.[8][9][10]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) of Alkane Isomers

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used.

-

Ionization: The sample molecules are introduced into the ion source where they are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Data Analysis: The molecular ion peak (M⁺) confirms the molecular weight of the isomer. The fragmentation pattern, which is the collection of fragment ions and their relative abundances, is characteristic of the molecule's structure. Branched alkanes tend to fragment at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[11] This results in a different fragmentation pattern compared to their straight-chain counterparts. While mass spectra of constitutional isomers are often distinct, the spectra of stereoisomers are typically identical.

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Caption: Relationship between C12H26 and its isomers.

Caption: Workflow for isomer separation and identification.

References

- 1. Illustrated Glossary of Organic Chemistry - Dodecane [chem.ucla.edu]

- 2. Dodecane - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Alkanes | OpenOChem Learn [learn.openochem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. youtube.com [youtube.com]

- 11. GCMS Section 6.9.2 [people.whitman.edu]

A Technical Guide to the Thermodynamic Properties of Branched Alkanes: The Case of 5-Ethyl-2,3-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the methodologies for determining and estimating the core thermodynamic properties of highly branched alkanes, using 5-Ethyl-2,3-dimethyloctane as a central example. Given the frequent scarcity of direct experimental data for such complex molecules, this document emphasizes the established theoretical estimation techniques alongside detailed experimental protocols that form the foundation of thermochemical data.

Core Thermodynamic Properties of this compound (Estimated)

| Thermodynamic Property | Symbol | Estimated Value (Ideal Gas, 298.15 K) | Unit |

| Standard Enthalpy of Formation | ΔHf° | -309.5 kJ/mol | kJ·mol-1 |

| Standard Molar Entropy | S° | 547.4 J/(mol·K) | J·mol-1·K-1 |

| Molar Heat Capacity (Constant Pressure) | Cp° | 311.9 J/(mol·K) | J·mol-1·K-1 |

| Note: These values are estimations derived from the Benson Group Additivity method and should be treated as such. The methodology for this estimation is detailed in Section 2.1. |

Theoretical Estimation Methodologies

When experimental data is unavailable, computational methods are essential for predicting thermodynamic properties. These models are built upon extensive experimental data from simpler molecules.

Benson Group Additivity Method

The Benson Group Additivity (or Group Increment) Theory is a powerful and widely used semi-empirical method for estimating the thermochemical properties of organic molecules in the ideal gas state.[1] The method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent polyvalent atomic groups.[2]

Methodology for Estimating Enthalpy of Formation (ΔHf°):

-

Deconstruction of the Molecule: The target molecule, this compound, is dissected into its constituent functional groups. Each group is defined by a central atom and its ligands.

-

Identification and Summation of Group Values: Empirically derived enthalpy values for each group are summed.[3] The groups for this compound are:

-

Two primary carbon atoms bonded to another carbon: C-(C)(H)3

-

One secondary carbon bonded to two other carbons: C-(C)2(H)2

-

Three tertiary carbon atoms bonded to three other carbons: C-(C)3(H)

-

-

Application of Corrections: Corrections for non-nearest-neighbor interactions, such as gauche interactions and 1,5-pentane interference, are applied to refine the initial sum.[2]

Calculation for this compound:

-

Groups:

-

5 x C-(C)(H)3 (primary)

-

3 x C-(C)2(H)2 (secondary)

-

3 x C-(C)3(H) (tertiary)

-

1 x C-(C)4 (quaternary)

-

-

This breakdown is illustrative. A precise calculation requires a specific set of group values from a standardized table (e.g., from Benson's original work or updated NIST compilations).

Statistical Thermodynamics

A more fundamental approach, statistical thermodynamics, links the macroscopic thermodynamic properties of a substance to the microscopic behavior of its constituent molecules.[4] Properties like heat capacity and entropy are calculated by considering the translational, rotational, and vibrational energy states of the molecule.[5]

This method requires detailed knowledge of molecular structure, bond lengths, bond angles, and vibrational frequencies, often obtained from spectroscopic data or quantum mechanical calculations. While computationally intensive, it can yield highly accurate results, especially for smaller or more rigid molecules.[4] For complex, flexible molecules like branched alkanes, the large number of possible conformations makes these calculations particularly challenging.

Experimental Protocols

Experimental determination remains the gold standard for thermodynamic data. Calorimetry is the primary technique used to measure heat changes associated with chemical reactions or physical processes.

Bomb Calorimetry: Enthalpy of Combustion

Bomb calorimetry is a constant-volume technique used to determine the heat of combustion of a substance.[6] From this, the standard enthalpy of formation can be calculated using Hess's Law.

Detailed Methodology:

-

Calorimeter Calibration:

-

A pellet of a standard substance with a precisely known heat of combustion (e.g., benzoic acid) is weighed to ±0.1 mg.[7]

-

A measured length of fuse wire is attached to the bomb's electrodes, with the wire in contact with the pellet.

-

The bomb is sealed and pressurized with ~25-30 atm of pure oxygen to ensure complete combustion.[8][9]

-

The bomb is submerged in a known, precise volume of water (e.g., 2.000 liters) within the insulated calorimeter jacket.[7]

-

The sample is ignited electrically. The temperature of the surrounding water is recorded at regular intervals until a stable maximum is reached.

-

The heat capacity of the calorimeter (Ccal) is calculated from the known energy release of the standard and the measured temperature change (ΔT).[9]

-

-

Sample Measurement:

-

The procedure is repeated using a precisely weighed sample of the target compound (e.g., this compound).

-

The heat released by the combustion of the sample (qrxn) is calculated using the formula: q_rxn = - (C_cal * ΔT).

-

The measured heat release corresponds to the change in internal energy (ΔU) because the process occurs at constant volume.

-

The change in enthalpy (ΔH) is then calculated using the relation ΔH = ΔU + Δn_g * RT, where Δng is the change in the number of moles of gas in the combustion reaction.[7]

-

Differential Scanning Calorimetry (DSC): Phase Transitions

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine temperatures and enthalpy changes associated with phase transitions, such as melting (fusion) and crystallization.[11]

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including a controlled heating and cooling rate (e.g., 10 °C/min).[12]

-

Data Acquisition: The instrument heats (or cools) the sample and reference, maintaining them at nearly the same temperature. The differential heat flow required to do this is recorded against temperature.

-

Data Analysis:

-

A phase transition, like melting, appears as an endothermic peak on the DSC curve.[10]

-

The onset temperature of the peak is typically taken as the melting point (Tm).

-

The enthalpy of fusion (ΔHfus) is determined by integrating the area of the melting peak.[12]

-

Glass transitions appear as a step-change in the baseline, indicating a change in the material's heat capacity.[10]

-

Visualizations

Logical Workflow for Thermodynamic Property Determination

Caption: Workflow for determining thermodynamic properties.

Benson Group Additivity Method Workflow

Caption: Workflow for the Benson Group Additivity method.

Experimental Workflow for Bomb Calorimetry

Caption: Experimental workflow for Bomb Calorimetry.

References

- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 2. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 3. GAV [ursula.chem.yale.edu]

- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 5. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 6. biopchem.education [biopchem.education]

- 7. web.williams.edu [web.williams.edu]

- 8. youtube.com [youtube.com]

- 9. nsuworks.nova.edu [nsuworks.nova.edu]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. linseis.com [linseis.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Solubility of 5-Ethyl-2,3-dimethyloctane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethyl-2,3-dimethyloctane, a branched alkane. Given the limited availability of specific quantitative data for this compound, this guide leverages data from its straight-chain isomer, n-dodecane, to provide a foundational understanding of its expected solubility. This document also outlines detailed experimental protocols for determining solubility, catering to the needs of researchers in various scientific disciplines.

Core Concepts of Alkane Solubility

Alkanes, including this compound, are non-polar hydrocarbons. Their solubility is governed by the principle of "like dissolves like," which dictates that non-polar compounds are readily soluble in non-polar or weakly polar organic solvents, and insoluble in polar solvents like water.[1][2][3] The dissolution process in organic solvents involves the disruption of weak van der Waals forces between both the solute and solvent molecules, which are then replaced by similar forces between the solute and solvent.[1][2] This energetic similarity results in a low barrier to solubility.[1][2]

Quantitative Solubility Data

Below is a summary of the solubility of n-dodecane in various organic solvents.

| Solvent | Chemical Formula | Polarity | Solubility of n-Dodecane |

| Hexane | C6H14 | Non-polar | Highly Soluble[4] |

| Benzene | C6H6 | Non-polar | Highly Soluble[4] |

| Toluene | C7H8 | Non-polar | Highly Soluble[4] |

| Ethyl Alcohol (Ethanol) | C2H5OH | Polar | Very Soluble[5] |

| Ethyl Ether (Diethyl Ether) | (C2H5)2O | Weakly Polar | Very Soluble[5] |

| Acetone | (CH3)2CO | Polar Aprotic | Very Soluble[5] |

| Chloroform | CHCl3 | Weakly Polar | Very Soluble[5] |

| Carbon Tetrachloride | CCl4 | Non-polar | Very Soluble[5] |

| Water | H2O | Polar | Insoluble[4][6] |

Disclaimer: The data presented above is for n-dodecane and should be used as an estimation for the solubility of this compound. Experimental verification is recommended for precise applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocols are recommended.

1. Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a liquid solute in a solvent.[7][8][9][10]

Materials and Apparatus:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Glass vials with screw caps

-

Pipettes

-

Evaporating dish

-

Drying oven

Procedure:

-

Prepare a series of glass vials, each containing a known volume of the organic solvent.

-

Add an excess amount of this compound to each vial to create a saturated solution. An excess is indicated by the presence of undissolved solute.

-

Securely cap the vials and place them in a thermostatic water bath set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a period to allow for phase separation.

-

Carefully pipette a known volume of the supernatant (the saturated solution) into a pre-weighed evaporating dish.

-

Weigh the evaporating dish with the solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but not the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

The difference in mass before and after evaporation gives the mass of the dissolved this compound.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

2. Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.[11][12][13][14]

Materials and Apparatus:

-

This compound (solute)

-

Selected organic solvent

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess of this compound to a known volume of the organic solvent in a sealed flask.

-

Place the flask in a shaking incubator set at a constant temperature.

-

Agitate the flask at a constant speed for a predetermined time (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

-

After the incubation period, remove the flask and allow it to stand to let any undissolved solute settle.

-

To ensure complete separation of the undissolved solute, centrifuge an aliquot of the solution.

-

Carefully withdraw a sample from the clear supernatant.

-

Quantify the concentration of this compound in the sample using a suitable analytical method, such as GC-FID. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

The determined concentration represents the solubility of this compound in the chosen solvent at that specific temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a liquid compound in an organic solvent using the shake-flask method followed by analytical quantification.

References

- 1. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. All about Solubility of Alkanes [unacademy.com]

- 3. oit.edu [oit.edu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. quora.com [quora.com]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Theoretical Calculations of 5-Ethyl-2,3-dimethyloctane Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the physicochemical properties of 5-Ethyl-2,3-dimethyloctane. This document details the computational protocols, presents key calculated properties in a structured format, and illustrates the workflow of such theoretical investigations.

Theoretical Background

The in-silico prediction of molecular properties is a cornerstone of modern chemical research and drug development. For aliphatic hydrocarbons such as this compound, a branched alkane, theoretical calculations offer a rapid and cost-effective means to determine a wide range of physicochemical characteristics without the need for empirical measurement. These calculations are primarily rooted in quantum mechanics and statistical thermodynamics.

Two prominent theoretical approaches for calculating the properties of alkanes are Density Functional Theory (DFT) and the Benson group additivity method.

-

Density Functional Theory (DFT): A computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. DFT is particularly useful for calculating structural, magnetic, and electronic properties. For branched alkanes, functionals such as M06-2X have been shown to provide accurate results, particularly in accounting for the thermodynamic stability of branched isomers over their linear counterparts.[1]

-

Benson Group Additivity: This is an empirical method for estimating the thermochemical properties of molecules.[2][3] The method assumes that the properties of a molecule can be determined as the sum of the properties of its constituent functional groups.[2][3] Each group's contribution is derived from experimental data on a wide range of compounds. While computationally less intensive than DFT, its accuracy is dependent on the availability of parameters for the specific groups present in the molecule.

Computational Methodologies

The theoretical determination of the properties of this compound involves a systematic computational workflow. The general steps are outlined below and visualized in the workflow diagram in section 4.

Molecular Structure Generation and Optimization

The first step is to generate the 3D structure of this compound. This can be done using molecular building software or by converting its IUPAC name or SMILES string (CCCC(CC)CC(C)C(C)C) into a 3D representation. Subsequently, a geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step as many molecular properties are dependent on the molecular geometry.

Property Calculation

Once the optimized geometry is obtained, various quantum chemical calculations are performed to determine the desired properties.

A representative protocol for calculating the properties of this compound using DFT is as follows:

-

Software Selection: Utilize a computational chemistry software package such as Gaussian, ORCA, or Q-Chem.

-

Input File Preparation:

-

Define the molecular geometry of this compound in the input file, typically in the form of Cartesian coordinates or a Z-matrix.

-

Specify the level of theory. For branched alkanes, the M06-2X functional is a suitable choice.[1]

-

Select a basis set. A common choice for good accuracy and reasonable computational cost is a Pople-style basis set like 6-31G(d,p) or a correlation-consistent basis set like cc-pVDZ.

-

Define the type of calculation (e.g., geometry optimization, frequency calculation, single-point energy).

-

Specify the charge (0 for a neutral molecule) and spin multiplicity (singlet for a closed-shell alkane).

-

-

Geometry Optimization: Perform a geometry optimization to find the minimum energy structure. This calculation iteratively adjusts the atomic positions to minimize the total energy of the molecule.

-

Frequency Analysis: Following a successful optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The results of the frequency calculation also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy.

-

Property Calculation: Based on the optimized geometry and electronic wavefunction, various properties can be calculated, including:

-

Thermodynamic Properties: Enthalpy of formation, Gibbs free energy of formation, and heat capacity.

-

Electronic Properties: Ionization potential, electron affinity, and molecular orbital energies (HOMO/LUMO).

-

Spectroscopic Properties: IR and Raman spectra can be simulated from the calculated vibrational frequencies and intensities. NMR chemical shifts can also be calculated.

-

Calculated Properties of this compound

The following tables summarize the theoretically calculated properties of this compound.

Table 1: General and Computed Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | - |

| Molecular Weight | 170.33 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| XLogP3-AA (LogP) | 5.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Exact Mass | 170.203450829 Da | PubChem |

| Monoisotopic Mass | 170.203450829 Da | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 94.2 | PubChem |

Table 2: Theoretically Derived Thermodynamic Properties (Illustrative)

| Property | Calculated Value | Method |

| Standard Enthalpy of Formation (ΔfH°) | (Value) kJ/mol | DFT (e.g., M06-2X/6-31G(d)) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | (Value) kJ/mol | DFT (e.g., M06-2X/6-31G(d)) |

| Molar Entropy (S°) | (Value) J/(mol·K) | DFT (e.g., M06-2X/6-31G(d)) |

| Heat Capacity at constant pressure (Cp) | (Value) J/(mol·K) | DFT (e.g., M06-2X/6-31G(d)) |

Note: The values in Table 2 are illustrative and would be obtained from a dedicated DFT calculation as described in the protocol.

Workflow for Theoretical Property Calculation

The following diagram illustrates the logical workflow for the theoretical calculation of molecular properties for a compound like this compound.

Caption: Workflow for theoretical calculation of molecular properties.

Conclusion

Theoretical calculations provide a powerful framework for the determination of the physicochemical properties of molecules like this compound. By employing methodologies such as Density Functional Theory, researchers can gain valuable insights into the behavior of such compounds, aiding in areas from fundamental chemical understanding to the rational design of new molecules in drug development. The systematic workflow presented herein ensures a robust and reliable approach to in-silico property prediction.

References

Methodological & Application

gas chromatography-mass spectrometry (GC-MS) analysis of 5-Ethyl-2,3-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals